1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Overview
Description
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is a useful research compound. Its molecular formula is C16H21F3N2O2 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 1-[4-(trifluoromethyl)phenyl]piperazine, act as serotonergic releasing agents .
Mode of Action
For instance, 1-[4-(Trifluoromethyl)phenyl]piperazine is known to act as a serotonergic releasing agent , suggesting that 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine might have a similar interaction with its targets.
Biochemical Pathways
Given its potential role as a serotonergic releasing agent, it may influence the serotonin pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
If it acts as a serotonergic releasing agent like its structural analog 1-[4-(trifluoromethyl)phenyl]piperazine , it may increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Biochemical Analysis
Biochemical Properties
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions are crucial as they modulate the release and uptake of serotonin, a key neurotransmitter involved in mood regulation, cognition, and other physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to evoke the release of serotonin by binding to the serotonin transporter (SERT) . This action can lead to alterations in cellular signaling pathways and changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at several serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . These binding interactions result in the modulation of receptor activity, leading to changes in downstream signaling pathways and gene expression. Additionally, this compound does not significantly affect dopamine or norepinephrine reuptake or efflux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over timeIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained alterations in cellular signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce locomotor activity and produce aversive effects in animals . At higher doses, it can lead to more pronounced effects, including potential toxicity and adverse reactions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These metabolic pathways result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to bind to the serotonin transporter (SERT), facilitating its uptake and distribution within serotonergic neurons . This interaction influences its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized within serotonergic neurons, where it interacts with serotonin receptors and transporters . This subcellular localization is crucial for its activity and function, as it allows the compound to modulate serotonin signaling and influence cellular processes.
Properties
IUPAC Name |
tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWZHJZHRVSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.